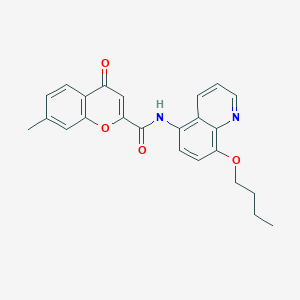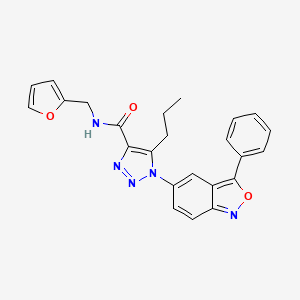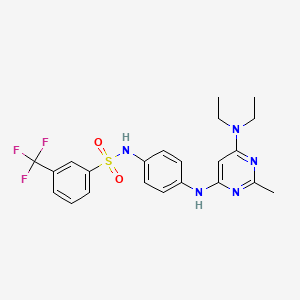
2,4-dihydroxy-N-(3-methoxyphenyl)-6-methylpyrimidine-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dihydroxy-N-(3-methoxyphenyl)-6-methylpyrimidine-5-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with hydroxy, methoxy, and sulfonamide groups. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dihydroxy-N-(3-methoxyphenyl)-6-methylpyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dihydroxy-6-methylpyrimidine with 3-methoxyaniline in the presence of a sulfonating agent. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or chromatography to achieve the desired quality and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-dihydroxy-N-(3-methoxyphenyl)-6-methylpyrimidine-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium hydride (NaH) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding.
Medicine: Its potential biological activity suggests applications in drug development, particularly as an antimicrobial or anticancer agent.
Industry: The compound’s unique properties can be utilized in the development of new materials or as a catalyst in chemical processes.
Mécanisme D'action
The mechanism by which 2,4-dihydroxy-N-(3-methoxyphenyl)-6-methylpyrimidine-5-sulfonamide exerts its effects involves interactions with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The sulfonamide group may interact with cellular components, disrupting normal cellular functions and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-dihydroxy-6-methylpyrimidine: Lacks the methoxy and sulfonamide groups, resulting in different reactivity and biological activity.
N-(3-methoxyphenyl)-6-methylpyrimidine-5-sulfonamide: Similar structure but without the hydroxy groups, affecting its chemical properties.
2,4-dihydroxy-N-(3-methoxyphenyl)pyrimidine: Lacks the sulfonamide group, leading to different interactions with biological molecules.
Uniqueness
2,4-dihydroxy-N-(3-methoxyphenyl)-6-methylpyrimidine-5-sulfonamide is unique due to the combination of hydroxy, methoxy, and sulfonamide groups on the pyrimidine ring
Propriétés
Formule moléculaire |
C12H13N3O5S |
|---|---|
Poids moléculaire |
311.32 g/mol |
Nom IUPAC |
N-(3-methoxyphenyl)-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C12H13N3O5S/c1-7-10(11(16)14-12(17)13-7)21(18,19)15-8-4-3-5-9(6-8)20-2/h3-6,15H,1-2H3,(H2,13,14,16,17) |
Clé InChI |
IZYDQKLPGPHETC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=CC(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B11302667.png)
![N-(2,5-dichlorophenyl)-2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B11302669.png)



![2-(benzylsulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11302676.png)
![N-(4-chloro-3-methylphenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11302681.png)
![1-(4-Bromophenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11302688.png)
![N-(butan-2-yl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11302699.png)
![2-(3,4-dimethylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11302706.png)
![N-methyl-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11302712.png)
![N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylpropanamide](/img/structure/B11302737.png)
![2-fluoro-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B11302739.png)
![2-(4-fluorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide](/img/structure/B11302754.png)
